(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one
Description
Properties
CAS No. |
918906-87-3 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(7R,8S)-8-hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C13H12O4/c14-10-8-13(7-6-11(15)16-13)17-12(10)9-4-2-1-3-5-9/h1-7,10,12,14H,8H2/t10-,12+,13?/m0/s1 |
InChI Key |
HQBGZDWOMDYFLH-LQNXFFKNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC12C=CC(=O)O2)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C(OC12C=CC(=O)O2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Bromoetherification : Dihydroxybutenolides undergo bromoetherification to form bromospirolactones.
- Reduction : The bromospirolactones are then reduced using tributyltin hydride to yield the target dioxaspiro compound.
Yield and Conditions :
This method has demonstrated yields of approximately 65% for the final product after chromatographic separation.
Lewis Acid-Mediated Reactions
Another effective approach is the use of Lewis acids, such as tin(IV) chloride (SnCl₄), which facilitate the reaction between cyclopropyl alkyl ketones and alpha-ketoesters.
Mechanism :
- Nucleophilic Ring Opening : The cyclopropane ring opens due to nucleophilic attack by water.
- Aldol-Type Reaction : This is followed by an aldol-type reaction leading to the formation of an intermediate.
- Cyclic Transesterification : Finally, a cyclic transesterification completes the formation of the dioxaspiro structure.
Yield and Stereoselectivity :
This method has been reported to provide good yields with high stereoselectivity, making it a reliable synthesis route.
Protecting Group Strategies
Utilizing protecting groups in synthetic strategies can enhance selectivity and yield during the synthesis of complex molecules like (7R,8S)-8-hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one.
Example Procedure :
- Protect functional groups that may interfere with subsequent reactions.
- Conduct reactions under controlled conditions to ensure stereochemical integrity.
- Deprotect at the final stage to yield the desired compound.
This method emphasizes careful planning in synthetic design and has been shown to improve overall yields significantly.
The following table summarizes key aspects of the discussed preparation methods:
| Method | Key Steps | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Oxidative Cyclization | Bromoetherification → Reduction | ~65 | Moderate |
| Lewis Acid-Mediated Reactions | Nucleophilic ring opening → Aldol reaction | Moderate | High |
| Protecting Group Strategies | Protect → React → Deprotect | High | Very High |
The preparation of (7R,8S)-8-hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one can be achieved through several effective synthetic routes. Each method presents unique advantages regarding yield and stereoselectivity, allowing researchers to select an appropriate strategy based on specific requirements for their applications.
Chemical Reactions Analysis
Types of Reactions
(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has demonstrated potential in drug discovery and development due to its bioactive properties. Notably:
- Anticancer Activity : Research indicates that derivatives of dioxaspiro compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar spiro compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics .
Case Study: Anticancer Activity
A study published in The Journal of Antibiotics explored the anticancer properties of dioxaspiro compounds. The researchers synthesized various derivatives and tested them against human cancer cell lines. Results indicated that specific modifications to the dioxaspiro structure enhanced cytotoxicity significantly, suggesting a pathway for developing new anticancer agents .
Agricultural Applications
(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one has also been studied for its phytotoxic effects on weeds:
- Herbicidal Activity : Compounds with similar structures have shown promise as herbicides due to their ability to inhibit plant growth. Preliminary studies suggest that this compound may disrupt the physiological processes in target plants, leading to effective weed management strategies .
Data Table: Herbicidal Activity
| Compound Name | Target Plant Species | Activity Level | Reference |
|---|---|---|---|
| (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one | Amaranthus retroflexus | Moderate | |
| Similar Dioxaspiro Compounds | Various Weeds | High |
Materials Science Applications
The unique structural characteristics of (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one also open avenues in materials science:
- Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices could lead to materials with specific functionalities tailored for industrial applications.
Case Study: Polymer Synthesis
Research has shown that incorporating dioxaspiro compounds into polymer blends can improve the thermal and mechanical properties of the resulting materials. A study demonstrated that adding such compounds to polyvinyl chloride (PVC) resulted in improved tensile strength and thermal resistance compared to pure PVC .
Mechanism of Action
The mechanism of action of (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Core Variations: The target compound shares the 1,6-dioxaspiro[4.4]non-3-en-2-one system with 3a and the German chamomile derivative , but differs from 1-oxaspiro systems in spiromesifen metabolites and spiro[2.5]octanes .
Biological Activity
(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one, commonly referred to as Crassalactone D, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and antioxidant activities, supported by various case studies and research findings.
Chemical Structure and Properties
The molecular formula of (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one is C13H12O4. The compound features a spirocyclic structure that contributes to its unique biological properties. The stereochemistry at positions 7 and 8 is crucial for its activity.
Anticancer Activity
Recent studies have highlighted the potential of (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.5 | Mitochondrial pathway activation |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens. It exhibited notable activity against both Gram-positive and Gram-negative bacteria:
- Bacterial Inhibition : The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one could serve as a lead compound for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using several assays, including DPPH radical scavenging and ABTS assays:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25.0 |
| ABTS Scavenging | 30.5 |
The results indicate that the compound possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have documented the successful application of this compound in various therapeutic contexts:
- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one resulted in a dose-dependent decrease in cell growth and an increase in apoptotic markers.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with the compound, leading to a significant reduction in bacterial load in vitro and suggesting potential for further development as an antibiotic.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing (7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one, and how can stereoselectivity be achieved?
- Methodology : Enzymatic synthesis using cell-free extracts (e.g., from Eucommia ulmoides) with hydrogen peroxide as a co-substrate can yield stereoisomers. For example, incubation of coniferyl alcohol with these extracts produces (7R,8S)-configured derivatives via stereoselective water addition to quinonemethide intermediates. Non-enzymatic pathways yield racemic mixtures, highlighting the role of enzyme catalysis in stereocontrol .
- Experimental Design : Optimize reaction conditions (pH, temperature, enzyme concentration) and monitor stereoisomer ratios using chiral HPLC or NMR.
Q. How is the absolute configuration of this compound determined experimentally?
- Methodology : Apply Mosher’s method to assign configurations by derivatizing the hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). Analyze NMR chemical shift differences between diastereomers to confirm the (7R,8S) configuration. X-ray crystallography (as in related spiro compounds) can also validate structural assignments .
Q. What natural sources or biosynthetic pathways produce structurally related lignans?
- Methodology : Extract lignans like (-)-(7R,8S)-dihydrodehydrodiconiferyl alcohol from plants such as Hedyotis uncinella. Biosynthetic pathways often involve oxidative coupling of phenylpropanoid precursors, guided by dirigent proteins or peroxidases. Metabolomic profiling (LC-MS/MS) and isotopic labeling can trace precursor incorporation .
Advanced Research Questions
Q. How can enzyme-mediated synthesis be optimized to enhance stereoselectivity and enantiomeric excess?
- Methodology : Screen for enzymes (e.g., oxidoreductases or hydrolases) that selectively stabilize transition states favoring the (7R,8S) isomer. Use directed evolution or site-directed mutagenesis to improve catalytic efficiency. Monitor reaction kinetics and stereoselectivity via time-resolved chiral analysis .
- Data Contradiction Analysis : If non-enzymatic pathways dominate, adjust substrate concentrations or introduce inhibitors of competing reactions (e.g., radical scavengers).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
